
2-(m-Tolyl)piperazine
Descripción general
Descripción
2-(m-Tolyl)piperazine is a chemical compound with the molecular formula C11H16N2 . It is often used in laboratory settings and for the synthesis of substances .
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods. One such method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of 2-(m-Tolyl)piperazine consists of a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
The official method for the determination of piperazine in its formulations is the gravimetric method with 2,4,6-trinitrophenol (picric acid) . Other methods include colorimetric and spectrophotometric techniques .Physical And Chemical Properties Analysis
The physical properties of piperazine derivatives have been studied extensively. These properties often decrease with increasing temperature . The chemical properties of 2-(m-Tolyl)piperazine are largely determined by its molecular structure .Aplicaciones Científicas De Investigación
Degradation in Environmental Contexts
Piperazine and its derivatives, including 2-(m-Tolyl)piperazine, play a significant role in environmental contexts. For instance, a study by Cai et al. (2013) explored the degradation of piperazine by a specific strain of bacteria, Paracoccus sp. TOH, which was isolated from the activated sludge of a pharmaceutical plant. This bacterium uses piperazine as a sole source of carbon, nitrogen, and energy, highlighting a potential avenue for the bioremediation of piperazine-contaminated environments.
Carbon Dioxide Capture
In the field of greenhouse gas control, piperazine derivatives have shown promise. Freeman et al. (2010) discussed the use of aqueous piperazine in carbon dioxide capture. They found that piperazine is highly resistant to thermal degradation and oxidation, making it a viable solvent for CO2 capture by absorption/stripping. This property could lead to energy savings in carbon capture processes.
Medicinal Chemistry and Drug Design
Piperazines are key scaffolds in medicinal chemistry. As Rathi et al. (2016) noted, they can be found in various therapeutic drugs, including antipsychotics, antidepressants, and anticancer agents. The modification of the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules, demonstrating the versatility of this chemical structure in drug design.
Pharmacological Applications
Some piperazine derivatives are researched for their potential therapeutic applications. For example, Brito et al. (2018) discussed the central pharmacological activity of piperazine derivatives, including their use as antipsychotic, antidepressant, and anxiolytic drugs. These findings indicate the broad potential of piperazine-based molecules in treating various central nervous system disorders.
Polymer Science and Medical Implants
In the field of polymer science, piperazine copolymers have been investigated for their potential in medical implant applications. Bruck (1969) examined the thermal stability of piperazine copolymers, their resistance to UV radiation, and their interaction with blood, finding them to be promising for applications such as corneal replacements.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-3-2-4-10(7-9)11-8-12-5-6-13-11/h2-4,7,11-13H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRYPWVHQPPINF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CNCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401263 | |
| Record name | 2-(3-methylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(m-Tolyl)piperazine | |
CAS RN |
776269-51-3 | |
| Record name | 2-(3-methylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



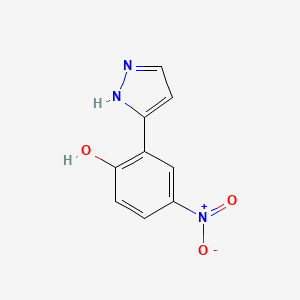
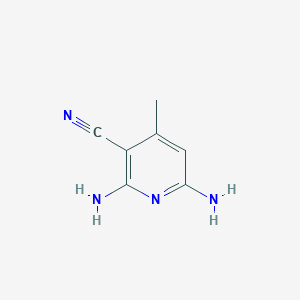
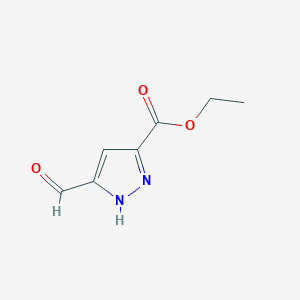
![3-[2-[2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B1599098.png)
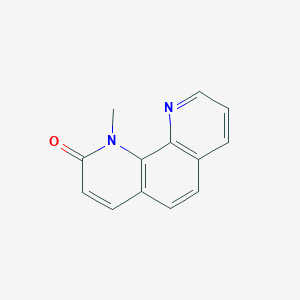
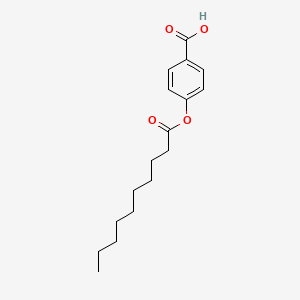
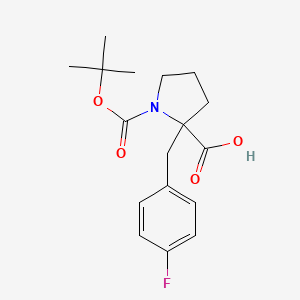
![1-[(Tert-butyl)oxycarbonyl]-3-(4-fluorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1599104.png)
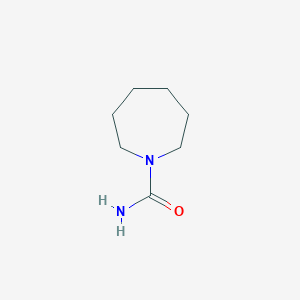
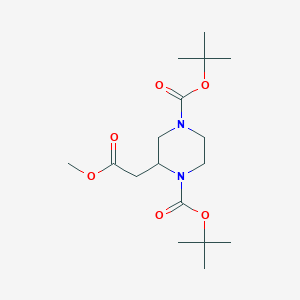
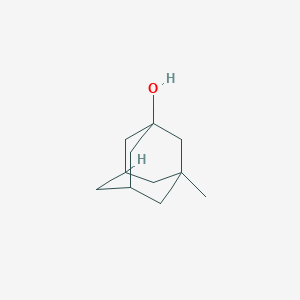
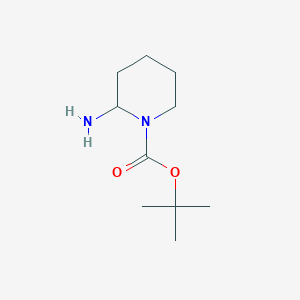
![1,3,5-Tris[4-(chloromethyl)phenyl]benzene](/img/structure/B1599116.png)
